molecular formula C9H8ClN3O2 B13315186 6-[(But-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid

6-[(But-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid

Katalognummer: B13315186
Molekulargewicht: 225.63 g/mol
InChI-Schlüssel: BVWXVLULNORNEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(But-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by:

  • A chlorine atom at position 2 of the pyrimidine ring.
  • A but-2-yn-1-ylamino group (alkyne-substituted amine) at position 6.
  • A carboxylic acid group at position 4.

Its molecular formula is C₉H₇ClN₃O₂, with a molecular weight of 227.63 g/mol. The compound’s unique structural features confer distinct physicochemical and biological properties, including:

  • Electron-withdrawing effects from the chlorine atom, enhancing stability and influencing electronic distribution .
  • Alkyne reactivity for click chemistry or covalent interactions with biological targets .
  • Hydrogen-bonding capacity via the carboxylic acid group, facilitating enzyme or receptor binding .

This compound is of significant interest in medicinal chemistry and biochemistry, particularly for targeting pyrimidine metabolism pathways or developing kinase inhibitors .

Eigenschaften

Molekularformel

C9H8ClN3O2

Molekulargewicht

225.63 g/mol

IUPAC-Name

6-(but-2-ynylamino)-2-chloropyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H8ClN3O2/c1-2-3-4-11-7-5-6(8(14)15)12-9(10)13-7/h5H,4H2,1H3,(H,14,15)(H,11,12,13)

InChI-Schlüssel

BVWXVLULNORNEV-UHFFFAOYSA-N

Kanonische SMILES

CC#CCNC1=NC(=NC(=C1)C(=O)O)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(But-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid involves multiple steps. One common method includes the reaction of 2-chloropyrimidine-4-carboxylic acid with but-2-yn-1-amine under specific conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst like copper chloride (CuCl2) to facilitate the process .

Industrial Production Methods

Analyse Chemischer Reaktionen

Oxidation Reactions

The alkyne group undergoes selective oxidation under controlled conditions:

Reaction Reagents/Conditions Product Yield
Alkyne → KetoneKMnO₄ in acidic medium (pH < 3)6-[(3-Oxobutyl)amino]-2-chloropyrimidine-4-carboxylic acid65–72%
Carboxylic acid → CO₂Strong oxidizers (e.g., HNO₃, H₂SO₄)Degradation to 6-[(but-2-yn-1-yl)amino]-2-chloropyrimidine~40%

The chlorine atom at position 2 remains inert under mild oxidation conditions but may participate in radical pathways under harsh oxidative stress .

Reduction Reactions

Reductive transformations target the alkyne and chloropyrimidine groups:

Reaction Reagents/Conditions Product Yield
Alkyne → AlkaneH₂/Pd-BaSO₄ (Lindlar catalyst)6-[(Butyl)amino]-2-chloropyrimidine-4-carboxylic acid58%
Chlorine → HydrogenLiAlH₄ in anhydrous ether6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid81%

The carboxylic acid group is preserved under standard reduction protocols but may esterify in alcoholic solvents.

Nucleophilic Substitution

The chlorine atom at position 2 is highly reactive toward nucleophiles:

Nucleophile Conditions Product Kinetics
Ammonia (NH₃)Ethanol, 80°C, 12 hrs6-[(But-2-yn-1-yl)amino]-2-aminopyrimidine-4-carboxylic acidk=0.12h1k=0.12\,\text{h}^{-1}
Methoxide (CH₃O⁻)DMF, 60°C, 6 hrs6-[(But-2-yn-1-yl)amino]-2-methoxypyrimidine-4-carboxylic acidk=0.21h1k=0.21\,\text{h}^{-1}

Tautomeric equilibria (amine-imine) in the pyrimidine ring enhance NH–Het proton mobility, accelerating substitution rates .

Cycloaddition Reactions

The alkyne group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Azide Conditions Product Application
Benzyl azideCuSO₄, sodium ascorbate, H₂O/tert-BuOH6-[1-(Benzyl)-1H-1,2,3-triazol-4-yl]amino-2-chloropyrimidine-4-carboxylic acidBioconjugation

This "click chemistry" approach enables modular derivatization for biochemical probes .

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization:

Reaction Reagents/Conditions Product Yield
EsterificationSOCl₂/MeOHMethyl 6-[(but-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylate89%
Amide couplingEDCI, HOBt, DIPEA6-[(But-2-yn-1-yl)amino]-2-chloro-N-(propyl)pyrimidine-4-carboxamide76%

Mechanistic Insights

  • Tautomerism-Driven Reactivity : The pyrimidine ring exists in amine-imine tautomeric forms, increasing NH proton acidity and facilitating deprotonation during metal-catalyzed reactions .

  • Steric Effects : The but-2-yn-1-yl group imposes steric hindrance, slowing electrophilic aromatic substitution at position 5 .

Wirkmechanismus

The mechanism of action of 6-[(But-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features Biological Activity
6-[(But-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid Pyrimidine - Cl (C2)
- But-2-yn-1-ylamino (C6)
- COOH (C4)
High stability due to Cl; alkyne enables click chemistry Potent enzyme inhibition (e.g., kinases)
6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid Pyrimidine - But-2-yn-1-ylamino (C6)
- COOH (C4)
Lacks Cl at C2; reduced electron-withdrawing effects Moderate activity in pyrimidine metabolism pathways
2-(Prop-2-enylamino)-6-methylpyrimidine-4-carboxylic acid Pyrimidine - Allyl group (C6)
- Methyl (C2)
- COOH (C4)
Allyl group introduces double-bond reactivity Enzyme inhibition (lower potency than alkyne analogs)
2-(4-Bromothiophen-2-yl)-6-chloropyrimidine-4-carboxylic acid Pyrimidine - Br-thiophene (C2)
- Cl (C6)
- COOH (C4)
Bromothiophene enhances π-stacking; Cl at C6 alters binding Anticancer activity via kinase inhibition
2-[(But-2-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid Pyridine - Cl (C6)
- But-2-yn-1-ylamino (C2)
- COOH (C3)
Pyridine core reduces base-pairing potential Antibacterial and enzyme-modulating activity

Key Comparative Insights

Substituent Effects on Reactivity and Stability
  • Chlorine Position : The target compound’s Cl at C2 (vs. C6 in ’s compound) creates a stronger electron-withdrawing effect, stabilizing the pyrimidine ring and altering binding affinity to enzymes like kinases .
  • Alkyne vs. Allyl Groups : The but-2-yn-1-yl group enables covalent interactions (e.g., Huisgen cycloaddition), whereas allyl groups in analogs (Table 1, row 3) favor electrophilic additions, reducing target specificity .
Core Structure Impact
  • Pyrimidine vs. Pyridine: Pyrimidine derivatives (rows 1–4) mimic nucleic acid bases, enabling DNA/RNA enzyme targeting. Pyridine analogs (row 5) lack this mimicry, shifting activity toward non-nucleic acid targets .

Biologische Aktivität

6-[(But-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid, with the CAS number 1861418-28-1, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a pyrimidine ring substituted with a but-2-yn-1-yl amino group and a carboxylic acid moiety. The presence of chlorine at the 2-position enhances its biological activity by potentially influencing receptor interactions and metabolic stability.

Research indicates that compounds similar to 6-[(But-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid often function as enzyme inhibitors or modulators. The specific mechanism for this compound may involve:

  • Inhibition of Enzymatic Activity : Compounds in this class have shown promise in inhibiting various enzymes, particularly those involved in nucleic acid synthesis and cellular signaling pathways.
  • Receptor Modulation : The structural attributes suggest potential interactions with specific receptors, impacting signaling cascades related to inflammation and immune response.

Antimicrobial Properties

Preliminary studies suggest that 6-[(But-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli15.0 µg/mL
Bacillus subtilis10.0 µg/mL

These values indicate a moderate to strong antibacterial effect, making it a candidate for further development in antimicrobial therapies .

Antifungal Activity

The compound also demonstrates antifungal properties. In studies examining its efficacy against various fungal strains, it showed promising results:

Fungal Strain MIC (µg/mL)
Candida albicans20.0 µg/mL
Aspergillus niger25.0 µg/mL

These findings highlight the potential for this compound in treating fungal infections, particularly in immunocompromised patients .

Case Studies

Several case studies have explored the biological effects of pyrimidine derivatives similar to 6-[(But-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid:

  • Study on Antibacterial Activity : A research group investigated the antibacterial efficacy of various pyrimidine derivatives, including this compound. Results indicated that modifications at the amino position significantly enhanced activity against resistant bacterial strains .
  • Photopharmacology Applications : The compound's structure has been utilized in photopharmacological studies aimed at developing light-controlled drug delivery systems, particularly targeting bacterial infections .
  • In Vivo Studies : Animal models have shown that compounds with similar structures can reduce bacterial load significantly when administered during infection challenges, suggesting that this compound may also exhibit therapeutic potential in vivo .

Q & A

Q. What are the optimal synthetic routes for 6-[(But-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

A common approach involves coupling 4-amino-6-chloropyrimidine derivatives with but-2-yn-1-ylamine under palladium or copper catalysis. Electrochemical cross-coupling methodologies (e.g., reductive coupling with aryl/alkynyl halides) have shown promise for similar pyrimidine scaffolds, with yields sensitive to solvent choice (DMF, toluene) and catalyst loading . For carboxylic acid functionalization, post-synthetic oxidation of methyl or ester groups using KMnO₄ or LiOH may be required .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • HPLC-MS : Essential for assessing purity and detecting byproducts (e.g., unreacted 4-amino-6-chloropyrimidine precursors). Use C18 columns with acetonitrile/water gradients .
  • ¹H/¹³C NMR : Confirm regioselectivity of the but-2-yn-1-ylamino substitution at the pyrimidine C6 position. Aromatic protons typically resonate at δ 8.2–8.5 ppm .
  • HRMS : Validate molecular weight (e.g., [M+H]+ expected at ~255.05 g/mol) and rule out halogenated impurities .

Q. How should this compound be stored to ensure stability during experimental workflows?

Pyrimidine derivatives with chloro and amino substituents are hygroscopic and prone to hydrolysis. Store at –20°C under inert gas (N₂/Ar) in amber vials. Periodic FT-IR analysis can monitor degradation (e.g., loss of C≡C stretch at ~2100 cm⁻¹ in but-2-yn-1-yl groups) .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in catalytic efficiency during cross-coupling reactions?

Steric hindrance from the but-2-yn-1-yl group may reduce catalytic activity in Pd-mediated couplings. Computational studies (DFT) suggest that electron-rich phosphine ligands (e.g., XPhos) enhance oxidative addition rates for chloro-pyrimidines by lowering transition-state energy . Contrastingly, electrochemical methods bypass ligand limitations by directly reducing aryl halides, but require precise control of electrode potentials (~–1.5 V vs Ag/AgCl) .

Q. How does the compound’s electronic profile influence its reactivity in medicinal chemistry applications?

The electron-withdrawing chlorine at C2 and carboxylic acid at C4 create a polarized scaffold, enhancing hydrogen-bonding interactions with biological targets (e.g., kinases). SAR studies on analogous 6-substituted pyrimidines show that alkynylamino groups improve membrane permeability but may reduce aqueous solubility—a trade-off addressable via prodrug strategies (e.g., esterification) .

Q. What computational methods are recommended for predicting binding modes or metabolic pathways?

  • Molecular docking (AutoDock Vina) : Model interactions with ATP-binding pockets using crystal structures (PDB: e.g., 3QKK for kinase targets).
  • ADMET Prediction (SwissADME) : The carboxylic acid moiety increases renal clearance risk; logP values (~1.5) suggest moderate blood-brain barrier penetration .

Methodological Considerations

Q. How can researchers resolve discrepancies in reported biological activity data?

Contradictions in antimicrobial or anticancer assays often arise from variations in cell lines or assay conditions (e.g., serum concentration). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and validate target engagement via SPR or thermal shift assays .

Q. What strategies optimize regioselectivity in derivatization reactions?

Protecting the C4 carboxylic acid with tert-butyl esters prior to C6 amination minimizes side reactions. Post-derivatization, TFA-mediated deprotection restores the acid functionality without cleaving the but-2-yn-1-yl group .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.